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ANTHRACENE-(1,2,3,4,4A,9A-14C)

Cat. No.: B576113
CAS No.: 163702-16-7
M. Wt: 190.187
InChI Key: MWPLVEDNUUSJAV-XJLGZWMLSA-N
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Description

ANTHRACENE-(1,2,3,4,4A,9A-14C) is a carbon-14 isotopically labeled derivative of anthracene, a solid polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene rings . With a molecular formula of C14H10 and a molecular weight of 190.34 g/mol , this compound is exclusively for research applications. The incorporation of the 14C radioisotope makes it a critical tool for tracing and mechanistic studies in various scientific fields. Researchers value the anthracene core for its extensive, conjugated π-system, which confers unique photophysical and photochemical properties . In materials science, anthracene derivatives are extensively investigated for developing advanced organic materials, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and polymeric materials . In biological and medicinal chemistry, the planar structure of the anthracene moiety allows it to intercalate into DNA, facilitating its use in probing DNA interactions, binding, and photo-induced cleavage mechanisms . This product is labeled for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

163702-16-7

Molecular Formula

C14H10

Molecular Weight

190.187

IUPAC Name

anthracene

InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1+2,2+2,5+2,6+2,11+2,12+2

InChI Key

MWPLVEDNUUSJAV-XJLGZWMLSA-N

SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1

Synonyms

ANTHRACENE-(1,2,3,4,4A,9A-14C)

Origin of Product

United States

Synthetic Methodologies and Characterization for Anthracene 1,2,3,4,4a,9a 14c Research

Radiochemical Synthesis Approaches for 14C-Labeled Polycyclic Aromatic Hydrocarbons

The synthesis of 14C-labeled PAHs is a specialized field within radiochemistry, focusing on the incorporation of a carbon-14 (B1195169) isotope into the aromatic ring structure. pharmaron.com The position of the 14C label is a critical factor that influences the study of mineralization and residue formation of the metabolized compounds. nih.gov

Several methods have been developed for the synthesis of anthracene (B1667546) derivatives, which can be adapted for radiolabeling. beilstein-journals.org These include:

Diels-Alder Cycloaddition: This reaction is a powerful tool for constructing the anthracene framework. It involves the reaction of a diene, such as 9-(2-nitrovinyl)anthracene, with a suitable dienophile. nih.gov By using a 14C-labeled reactant, the radiolabel can be incorporated into the final anthracene structure.

Friedel-Crafts Acylation and Cyclization: The Haworth synthesis is a classic method that involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative, followed by reduction and cyclization to form the anthracene ring system. csjmu.ac.in Introducing the 14C label into the acylating agent or the naphthalene precursor allows for the synthesis of labeled anthracene.

Reduction of Anthraquinones: A common and straightforward method to produce anthracenes is by the reduction of the corresponding anthraquinones. beilstein-journals.org This approach is advantageous as it protects the reactive 9 and 10 positions of anthracene, guiding substitution to other rings. beilstein-journals.org Starting with a 14C-labeled anthraquinone (B42736) would yield the desired radiolabeled anthracene.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes, offer a versatile route to substituted anthracenes. beilstein-journals.org These methods can potentially be adapted for the synthesis of 14C-labeled analogs.

The choice of synthetic route depends on the desired position of the 14C label and the required specific activity of the final product. For instance, in studies of microbial degradation, [1,2,3,4,4a,5a-¹⁴C]anthracene has been shown to be metabolized more rapidly and result in higher levels of residue formation compared to [9-¹⁴C]anthracene. nih.gov

Analytical and Spectroscopic Characterization Techniques for Labeled Anthracene Purity and Structure

Ensuring the radiochemical and chemical purity of ANTHRACENE-(1,2,3,4,4A,9A-14C) is paramount for the validity of research findings. A combination of chromatographic and spectroscopic techniques is employed for this purpose. pharmaron.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the radiochemical purity of labeled compounds. researchgate.net By coupling the HPLC system with a radioactivity detector, the purity of the 14C-labeled anthracene can be accurately quantified. dss.go.thresearchgate.net

Thin-Layer Chromatography (TLC): TLC, often coupled with autoradiography, provides a rapid and effective method for assessing the purity of both the final product and intermediate compounds during synthesis. nih.govresearchgate.net

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and structure of the synthesized compound. pharmaron.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify the labeled anthracene and any potential impurities. nih.govasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the unambiguous structural elucidation of the synthesized anthracene derivative. mdpi.com Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to analyze mixtures of PAHs. mdpi.com

Radiochemical Analysis:

Liquid Scintillation Counting (LSC): LSC is the standard method for quantifying the amount of radioactivity in a sample. dss.go.thunc.edu This technique is essential for determining the specific activity of the synthesized ANTHRACENE-(1,2,3,4,4A,9A-14C) and for tracking its presence in various samples during experimental studies. dss.go.th

The combination of these analytical techniques ensures that the synthesized ANTHRACENE-(1,2,3,4,4A,9A-14C) meets the high standards of purity and structural integrity required for scientific research.

Advanced Analytical Techniques for Tracking Anthracene 1,2,3,4,4a,9a 14c and Its Transformation Products

Quantification of Radioactivity: Liquid Scintillation Counting (LSC) Applications

Liquid Scintillation Counting (LSC) is a fundamental technique for the quantification of radioactivity from beta-emitting isotopes like carbon-14 (B1195169) (¹⁴C). dundee.ac.uk The method involves dissolving the ¹⁴C-labeled sample in a liquid scintillation cocktail. iaea.org This cocktail typically contains a solvent (like toluene (B28343) for organic samples), a primary scintillator (e.g., PPO), and often a secondary scintillator (e.g., POPOP) that shifts the fluorescence to a wavelength more suitable for detection. iaea.org The energy from the beta particles emitted by ¹⁴C excites the solvent molecules, and this energy is transferred to the scintillators, which then emit photons of light. dundee.ac.uk These light flashes are detected by photomultiplier tubes (PMTs). dundee.ac.ukwikipedia.org

Modern LSC systems often use two PMTs in a coincidence counting setup to distinguish true scintillation events from random background noise, thereby increasing sensitivity. dundee.ac.uk This configuration is crucial for detecting the low-energy beta emissions of ¹⁴C. dundee.ac.uk LSC can achieve high counting efficiencies for ¹⁴C, often up to 95%. dundee.ac.uk

In studies involving ANTHRACENE-(1,2,3,4,4A,9A-14C), LSC is routinely used to measure the total radioactivity in various sample matrices. For instance, researchers have used LSC to quantify the uptake of ¹⁴C-anthracene from hydroponic solutions by plants, tracking the decrease in radioactivity in the solution over time. researchgate.net Similarly, it is used to measure the mineralization of ¹⁴C-anthracene to ¹⁴CO₂, where the evolved gas is trapped in a suitable reagent (e.g., sodium hydroxide) and then analyzed by LSC. oup.comresearchgate.net This provides a direct measure of the extent of biodegradation.

Table 1: Applications of LSC in ¹⁴C-Anthracene Research

ApplicationSample MatrixPurposeResearch ContextCitation
Uptake Measurement Hydroponic SolutionQuantify the removal of ¹⁴C-anthracene from the solution by plants.Phytoremediation studies researchgate.net
Mineralization Assay CO₂ Trapping Solution (e.g., NaOH)Measure the amount of ¹⁴C-anthracene converted to ¹⁴CO₂.Biodegradation and microbial metabolism studies oup.comresearchgate.net
Metabolite Fractionation HPLC FractionsQuantify the radioactivity in separated metabolite fractions.Metabolite profiling oup.com

Chromatographic and Spectrometric Identification of ¹⁴C-Labeled Metabolites and Residues

While LSC quantifies total radioactivity, it does not provide structural information. To identify the transformation products of ANTHRACENE-(1,2,3,4,4A,9A-14C), LSC is coupled with chromatographic separation techniques and spectrometric analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating the parent ¹⁴C-anthracene from its more polar metabolites formed during biological or environmental degradation. nih.govnih.gov The separation is typically performed using a reverse-phase (RP) column, such as a C18 column, where nonpolar compounds are retained longer than polar compounds. nih.govsielc.com

In practice, a sample extract containing ¹⁴C-labeled compounds is injected into the HPLC system. A gradient elution method is often employed, where the mobile phase composition is changed over time (e.g., from a higher water content to a higher organic solvent content like methanol (B129727) or acetonitrile) to effectively separate compounds with a wide range of polarities. oup.comnih.gov The effluent from the column can be collected in fractions, and the radioactivity of each fraction is then measured by LSC. oup.com This creates a radiochromatogram, a plot of radioactivity versus retention time, which reveals the number and relative abundance of the ¹⁴C-labeled metabolites.

For example, in studies of anthracene (B1667546) degradation by Mycobacterium sp., HPLC analysis of culture extracts revealed several metabolites, which were separated using a C18 column and a methanol/water gradient. nih.gov Similarly, the degradation of [9,10-¹⁴C]anthracene by Sphingomonas yanoikuyae was tracked by coupling HPLC with radioactivity detection, allowing for the isolation of specific ¹⁴C-labeled metabolites. oup.com

Table 2: Example HPLC Conditions for ¹⁴C-Anthracene Metabolite Separation

ParameterCondition 1Condition 2
Column C18 Inertsil ODS-3 (5 µm, 4.6 x 250 mm)Spherisorb ODS-2 (5 µm, 4.6 x 250 mm)
Mobile Phase Linear gradient of 40% to 95% methanol/waterLinear gradient of 50:50 to 95:5 methanol-water with 1% acetic acid
Flow Rate 1.0 mL/min1.0 mL/min
Duration 40 minutes40 minutes
Detection Diode Array Detector (254 nm) followed by fraction collection for LSCUV Detector (254 nm) and online radioactivity detection
Reference nih.gov oup.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile organic compounds. For the analysis of anthracene transformation products, which are often less volatile than the parent compound, a derivatization step may be required to increase their volatility and thermal stability.

In GC-MS, the mixture is separated based on boiling point and polarity in the GC column. As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is highly characteristic of a molecule's structure and serves as a "chemical fingerprint," which can be compared to spectral libraries for identification.

GC-MS has been instrumental in identifying specific anthracene metabolites. For instance, in studies of microbial degradation, metabolites isolated by other techniques are often subjected to GC-MS analysis to confirm their structure. nih.gov The technique is also widely used for the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental and food samples. who.intshimadzu.com High-sensitivity analysis can be achieved using GC coupled to tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which offers superior selectivity and lower detection limits compared to conventional GC-MS with Single Ion Monitoring (SIM). shimadzu.com

Metabolomics, the comprehensive study of metabolites in a biological system, often involves the identification of unknown compounds. High-Resolution Mass Spectrometry (HRMS) is indispensable in this field due to its ability to measure mass with very high accuracy. This allows for the determination of the elemental formula of an unknown metabolite, significantly narrowing down the possibilities for its structure.

Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers can achieve mass resolutions high enough to distinguish between ions of very similar nominal mass. scispace.com When analyzing the transformation products of ¹⁴C-anthracene, HRMS can be used to analyze HPLC fractions that show radioactivity. By obtaining an accurate mass for the unknown metabolite, a molecular formula can be proposed. Further structural information can be obtained using tandem mass spectrometry (MS/MS) experiments, where the metabolite ion is fragmented to reveal its substructures. This approach is critical for characterizing novel degradation pathways and identifying previously unknown transformation products. d-nb.info

Gas Chromatography–Mass Spectrometry (GC-MS) for Structural Elucidation

Advanced Isotopic Measurement Techniques

Accelerator Mass Spectrometry (AMS) is the most sensitive method for measuring long-lived radionuclides like ¹⁴C. libretexts.org Unlike LSC, which counts radioactive decays, AMS counts individual ¹⁴C atoms, resulting in a sensitivity that is many orders of magnitude greater. nih.gov This allows for the analysis of ¹⁴C at ultra-trace levels (attomole to zeptomole range).

In a typical AMS system, ions are generated from the sample, accelerated to mega-electron-volt (MeV) energies, and passed through a "stripper" that removes several electrons and destroys molecular isobars (like ¹²CH₂⁻ and ¹³CH⁻) that would otherwise interfere with the ¹⁴C signal. libretexts.org This process enables the unambiguous detection of ¹⁴C, even in the presence of a vast excess of stable carbon isotopes. libretexts.org

The ultra-high sensitivity of AMS is particularly advantageous in metabolism studies. pharmaron.com It allows for the use of very low doses of ¹⁴C-labeled compounds, which is often desirable. In the context of ANTHRACENE-(1,2,3,4,4A,9A-14C) research, AMS can be coupled with HPLC (LC-AMS) to perform metabolite profiling with unparalleled sensitivity. pharmaron.com This involves collecting HPLC fractions and measuring the ¹⁴C content of each fraction by AMS, enabling the detection and quantification of minor metabolites that would be undetectable by LSC. nih.govpharmaron.com

Table 3: Comparison of ¹⁴C Detection Techniques

TechniquePrincipleSensitivityStructural InformationKey Advantage
LSC Decay Counting (β⁻ emission)Picomole (10⁻¹²)NoneWidely available, robust quantification
LC-Radiochromatography Chromatographic separation + LSCPicomole (10⁻¹²)Provides retention time data for separated radioactive peaksQuantifies individual metabolites
GC-MS Chromatographic separation + Mass AnalysisPicogram (10⁻¹²)Provides mass spectrum for structural elucidationHigh resolving power and specific identification of volatile compounds
HRMS High-accuracy mass measurementFemtogram (10⁻¹⁵)Provides elemental formula and fragmentation dataIdentification of unknown metabolites
AMS Atom CountingAttomole (10⁻¹⁸) - Zeptomole (10⁻²¹)None (when used alone)Ultimate sensitivity for ultra-trace quantification

Compound-Specific Radiocarbon Analysis (CSRA)

Compound-Specific Radiocarbon Analysis (CSRA) is a powerful analytical tool for quantitatively distinguishing the sources of polycyclic aromatic hydrocarbons (PAHs) and tracking their fate in the environment. tandfonline.comresearchgate.net The technique leverages radiocarbon (¹⁴C) signatures at the molecular level to differentiate between sources derived from fossil fuels, which are devoid of ¹⁴C ("¹⁴C-dead"), and those from contemporary biomass burning, which contain modern levels of ¹⁴C ("¹⁴C-alive"). tandfonline.comcopernicus.org When ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C) is intentionally introduced into an environmental system as a tracer, CSRA provides an exceptionally sensitive method for tracking its distribution and transformation, even at very low concentrations. cambridge.orgtos.org

The analytical workflow for CSRA is a multi-step process designed to achieve high purity and accurate measurement. nih.gov It begins with sample enrichment and extraction to isolate the aromatic fraction from the environmental matrix (e.g., soil, sediment, or aerosols). nih.gov This is followed by a rigorous purification procedure, often involving multiple chromatographic steps such as high-performance liquid chromatography (HPLC). tos.orgcefracor.org For volatile compounds, preparative capillary gas chromatography (PCGC) may be used to isolate the target analyte with high purity. tos.orgnih.gov The purified ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C) is then combusted to CO₂, which is subsequently reduced to graphite (B72142). tos.org Finally, the ¹⁴C content of the graphite is measured with unparalleled sensitivity using Accelerator Mass Spectrometry (AMS). cambridge.orgtos.orgresearchgate.net This process allows for the detection of the ¹⁴C label at the femtomole to picomole level. cambridge.orgrsc.org

Research on related PAHs demonstrates the utility of CSRA for source apportionment. By measuring the fraction of modern carbon (f_biomass_), scientists can quantify the contribution of biomass combustion to the total PAH load in a given environment. These studies highlight the capability of CSRA to provide precise data that is unattainable with conventional methods, which are often confounded by overlapping source signatures and environmental degradation. tandfonline.com

Table 1: Example Research Findings from CSRA of Atmospheric PAHs This table presents data from related PAHs to illustrate the type of information generated through CSRA, as would be applied in tracking studies involving ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C).

PAH Analyte/GroupSample Locationδ¹³C (‰)Biomass Burning Contribution (f_biomass) (%)Reference
Fluoranthene (B47539)Lycksele, Sweden-24.487 copernicus.org
PyreneLycksele, Sweden-24.583 copernicus.org
Phenanthrene (gas phase)Lycksele, Sweden-25.287 copernicus.org
Benzo[a]anthraceneLycksele, Sweden-25.079 copernicus.org
Indeno[cd]pyrene + Benzo[ghi]peryleneLycksele, Sweden-26.071 copernicus.org

Integration with Stable Isotope-Assisted Metabolomics (SIAM)

The integration of radiolabeled compounds with Stable Isotope-Assisted Metabolomics (SIAM) offers a robust platform for the comprehensive discovery and identification of transformation products (TPs). acs.orgresearchgate.net While SIAM typically employs stable isotopes like ¹³C or ²H, the use of a ¹⁴C-labeled compound such as ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C) can be adapted within a similar framework to trace metabolic and degradation pathways in complex environmental or biological systems. acs.orgnih.govnih.gov This approach is particularly powerful for nontargeted screening, enabling the global tracking of all derivatives of the parent compound. acs.orgnih.gov

The methodology couples the introduction of the isotopically labeled tracer into a system (e.g., a soil microcosm or cell culture) with analysis by high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers. nih.govthermofisher.com HRMS provides the high mass accuracy and resolution necessary to distinguish potential TPs from the vast number of background signals in a complex sample. nih.govresearchgate.netnih.gov Computational algorithms are then used to systematically search the HRMS data for the specific isotopic signature of the tracer, allowing for the detection of known and previously unknown metabolites. acs.orgnih.gov

A study on the degradation of pyrene, another PAH, using a ²H-SIAM pipeline demonstrated the power of this approach. acs.orgnih.gov The method successfully filtered out over 99% of noise signals and identified 52 features related to pyrene, including 13 annotated TPs, five of which were previously unreported. acs.orgnih.gov This highlights the technique's ability to elucidate novel biotransformation pathways. Applying a similar strategy with ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C) would enable researchers to track its fate and identify a wide array of TPs, such as hydroxylated, carboxylated, and conjugated derivatives, thereby providing a more complete picture of its environmental impact and degradation mechanisms. nih.gov

Table 2: Example Transformation Products of PAHs Identified by SIAM This table shows representative transformation products (TPs) of PAHs identified in soil using a SIAM approach, illustrating the types of derivatives that could be tracked using ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C).

Parent PAHDetected Transformation Product (Formula)Product TypeReference
FluorantheneC₁₁H₁₀O₆Ring-cleavage product nih.gov
Benzo[a]anthraceneC₁₅H₁₂O₅Ring-cleavage product nih.gov
PyreneC₁₆H₁₀O₂·SO₃Sulfate conjugate of dihydroxy-pyrene nih.gov
Benzo[a]anthraceneC₁₈H₁₂O₂·SO₃Sulfate conjugate of dihydroxy-B[a]A nih.gov
PyreneC₁₇H₁₃NO₄Unknown N-containing metabolite nih.gov

Environmental Biotransformation and Degradation Pathways of 14c Anthracene

Microbial Biodegradation Mechanisms in Contaminated Matrices

Microbial degradation is a key process in the removal of anthracene (B1667546) from contaminated soil and water. oup.com The structure of anthracene, with its three fused benzene (B151609) rings, makes it persistent in the environment. hibiscuspublisher.com However, a diverse range of microorganisms have evolved enzymatic machinery to utilize anthracene as a source of carbon and energy. nih.govkoreascience.kr The efficiency of this biodegradation is dependent on various factors, including the microbial species present and the environmental conditions. hibiscuspublisher.com

Under aerobic conditions, the initial attack on the anthracene molecule is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. tandfonline.com This initial step is crucial for destabilizing the aromatic ring system and initiating the degradation cascade.

The aerobic catabolism of anthracene is commonly initiated by a dioxygenase enzyme that attacks the 1 and 2 positions of one of the outer rings. oup.comnih.gov This enzymatic reaction leads to the formation of cis-1,2-dihydroxy-1,2-dihydroanthracene, also known as anthracene cis-1,2-dihydrodiol. nih.govasm.org This step has been observed in various bacterial genera, including Pseudomonas, Sphingomonas, and Mycobacterium. oup.comnih.gov Subsequently, a dehydrogenase enzyme oxidizes the dihydrodiol to form 1,2-dihydroxyanthracene. oup.comnih.gov This initial dihydroxylation is a common strategy employed by both Gram-negative and Gram-positive bacteria for anthracene degradation. oup.com

Following the formation of 1,2-dihydroxyanthracene, the dihydroxylated ring is susceptible to cleavage by other enzymes. Two main pathways, ortho- and meta-cleavage, have been identified. oup.com

Meta-cleavage pathway: This pathway involves the cleavage of the bond between the two hydroxylated carbon atoms. In many bacteria, 1,2-dihydroxyanthracene undergoes meta-cleavage to yield cis-4-(2'-hydroxynaphth-3-yl)-2-oxobut-3-enoic acid. oup.com This compound can be further metabolized to 2-hydroxy-3-naphthoic acid. oup.comkoreascience.kr An unstable intermediate of the meta-cleavage pathway can also spontaneously rearrange to form 6,7-benzocoumarin (B1240925). oup.comnih.gov The subsequent metabolism can proceed through pathways analogous to naphthalene (B1677914) degradation, eventually forming salicylate (B1505791) and catechol. oup.comjmicrobiol.or.kr

Ortho-cleavage pathway: Some bacteria, particularly Gram-positive ones like Rhodococcus and Mycobacterium, can utilize an ortho-cleavage pathway. oup.comnih.gov This involves the cleavage of the bond adjacent to the two hydroxyl groups. A novel ring fission product identified from the ortho-cleavage of 1,2-dihydroxyanthracene is 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. oup.comasm.org The presence of both ortho- and meta-cleavage intermediates in some bacterial strains suggests the existence of alternative enzymatic routes for PAH degradation. nih.gov

The use of ¹⁴C-labeled anthracene has been pivotal in tracking the fate of carbon atoms through metabolic pathways and identifying novel intermediates. For instance, studies with Mycobacterium sp. strain PYR-1 using ¹⁴C-anthracene led to the identification of several metabolites, including cis-1,2-dihydroxy-1,2-dihydroanthracene, 6,7-benzocoumarin, and the novel ring-fission product 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. asm.orgsigmaaldrich.com Another novel pathway was discovered in Mycobacterium sp. strain LB501T, which degrades anthracene through o-phthalic acid and protocatechuic acid. asm.org

Furthermore, ¹⁴C-tracing experiments have helped to understand the formation of bound residues, which are non-extractable fractions of the pollutant in the soil matrix. asm.orgresearchgate.netnih.gov Studies using [¹⁴C]anthracene labeled at different positions (e.g., [9-¹⁴C]anthracene versus [1,2,3,4,4a,5a-¹⁴C]anthracene) have shown that the position of the label influences the rate of metabolism and the amount of residue formed. asm.orgresearchgate.net For example, [1,2,3,4,4a,5a-¹⁴C]anthracene was metabolized more rapidly than [9-¹⁴C]anthracene. asm.org These studies reveal that metabolites, rather than the parent compound, are incorporated into humic substances, a process termed biogenic residue formation. researchgate.net

Parent CompoundDetected MetabolitesSignificance
ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C)cis-1,2-dihydroxy-1,2-dihydroanthraceneInitial product of dioxygenase attack
1,2-dihydroxyanthraceneKey intermediate for ring cleavage
2-hydroxy-3-naphthoic acidProduct of the meta-cleavage pathway
6,7-benzocoumarinByproduct of the meta-cleavage pathway
3-(2-carboxyvinyl)naphthalene-2-carboxylic acidNovel product of the ortho-cleavage pathway
o-phthalic acidIntermediate in a novel degradation pathway
protocatechuic acidIntermediate in a novel degradation pathway
9,10-anthraquinoneProduct of oxidation at the 9 and 10 positions

This table is based on data from multiple research findings. asm.orgasm.orgnih.govmdpi.com

A variety of microorganisms are capable of degrading anthracene.

Rhodococcus : Species of this genus are known for their broad catabolic capabilities. oup.com Rhodococcus can utilize both meta- and ortho-cleavage pathways for anthracene degradation. oup.com For instance, a Rhodococcus species was found to produce both 6,7-benzocoumarin (from meta-cleavage) and 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid (from ortho-cleavage). oup.com Some strains have shown the ability to degrade anthracene and other PAHs as a sole source of carbon and energy. oup.comiwaponline.com

Mycobacterium : This genus is also prominent in PAH degradation. Mycobacterium sp. strain PYR-1 has been shown to degrade 92% of added anthracene in 14 days, producing a range of metabolites via both known and alternative pathways. nih.govasm.orgsigmaaldrich.com A novel degradation pathway proceeding through o-phthalic acid has been identified in Mycobacterium sp. strain LB501T. nih.govasm.org

Pseudomonas : Several Pseudomonas strains can degrade anthracene as a sole carbon and energy source. koreascience.krjmicrobiol.or.kr Pseudomonas sp. NGK1 degrades anthracene via 1,2-dihydroxyanthracene, 2-hydroxy-3-naphthoic acid, salicylate, and catechol, ultimately utilizing a meta-cleavage pathway for catechol. koreascience.krjmicrobiol.or.kr Pseudomonas aeruginosa has also demonstrated significant anthracene degradation capabilities. mdpi.com

Yeasts : Various yeast genera, including Candida, Pichia, and Rhodotorula, have been isolated from polluted environments and show potential for anthracene degradation. researchgate.netlifescienceglobal.com Some yeasts can produce biosurfactants that enhance the bioavailability of hydrophobic compounds like anthracene. researchgate.net For instance, Candida and Trichosporon species have been shown to degrade anthracene, although they may not be able to completely mineralize it as the sole carbon source. nih.gov Genetic engineering has been used to enhance the degradation capabilities of yeasts like Saccharomyces cerevisiae by introducing genes from other organisms that encode for PAH-degrading enzymes. mdpi.com

Microbial GenusDegradation Efficiency/Key Findings
RhodococcusUtilizes both meta- and ortho-cleavage pathways. Can use anthracene as a sole carbon source. oup.comiwaponline.com
MycobacteriumHigh degradation rates (e.g., 92% in 14 days). Employs novel degradation pathways. nih.govasm.org
PseudomonasDegrades anthracene as a sole carbon source via a meta-cleavage pathway. koreascience.krjmicrobiol.or.kr
Yeasts (Candida, Pichia, etc.)Can degrade anthracene and may produce biosurfactants to increase its availability. researchgate.netnih.gov

This table provides a summary of the roles of different microbial genera in anthracene degradation.

The rate and extent of anthracene biodegradation are significantly influenced by various environmental factors.

Nutrient Availability : The presence of other carbon and nitrogen sources can have a complex effect on anthracene degradation. In some cases, the addition of alternative carbon sources like glucose or nitrogen sources can inhibit the growth of bacteria on anthracene. nih.gov This is likely due to the preferential utilization of more easily metabolizable substrates.

Compost Addition : Amending contaminated soil with compost has been shown to stimulate the biodegradation of anthracene. nih.govnih.govresearchgate.net Compost can enhance microbial activity by providing essential nutrients and improving soil structure. researchgate.net In one study using ¹⁴C-anthracene, the addition of compost to soil significantly increased the mineralization of anthracene to ¹⁴CO₂ (from 43.8% in native soil to 67.2% in compost-amended soil) and decreased the formation of bound residues. asm.orgresearchgate.netnih.gov This suggests that the microbial community in the compost has a high capacity for PAH degradation. asm.org The addition of compost can also increase the activity of enzymes involved in PAH degradation, such as peroxidases. nih.gov

Environmental ParameterEffect on Anthracene Biodegradation
Nutrient AvailabilityCan be inhibitory if alternative, more easily metabolized carbon/nitrogen sources are present. nih.gov
Compost AdditionStimulates mineralization and decreases the formation of bound residues by enhancing microbial activity and nutrient content. asm.orgnih.govnih.gov

This table summarizes the influence of key environmental parameters on anthracene biodegradation.

Ring-Cleavage Products: Ortho and Meta Fission Pathways

Role of Specific Microbial Genera (e.g., Rhodococcus, Mycobacterium, Pseudomonas, Yeasts)

Mineralization Kinetics of 14C-Anthracene to 14CO2 in Environmental Systems

Mineralization represents the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO2), water, and mineral salts. For 14C-anthracene, this process is tracked by measuring the evolution of 14CO2. Studies show that microbial activity is the primary driver of anthracene mineralization in soil and sediment.

The kinetics of mineralization often exhibit a lag phase, followed by a period of accelerated 14CO2 production, which eventually plateaus as the available substrate is depleted. For instance, in one study, the degradation of [9-14C]anthracene in a native soil began with a lag phase of 75 days, after which slow formation of 14CO2 was observed. nih.gov Over a period of 176 days, 43.8% of the applied [9-14C]anthracene was mineralized. nih.govresearchgate.netasm.orgnih.gov In another experiment using a bacterial consortium, 48% of [9-14C]anthracene was mineralized to 14CO2 in 11 days. oup.com The specific microbial strains present are crucial; for example, cell suspensions of Mycobacterium sp. strain PYR-1 were capable of mineralizing 45% of [14C]anthracene within just 6 days. asm.org

Several environmental and chemical factors significantly influence how quickly and to what extent 14C-anthracene is mineralized.

Position of the 14C Label : The specific location of the carbon-14 (B1195169) atom within the anthracene molecule affects the measured rate of mineralization. Studies comparing [9-14C]anthracene with anthracene labeled on an outer ring ([1,2,3,4,4a,5a-14C]anthracene) found differences in their degradation profiles. nih.gov While the total mineralization of [9-14C]anthracene was slightly higher (67.2%) than that of the A-ring labeled isomer (62.4%) in a soil-compost mixture, the metabolism of the A-ring labeled anthracene commenced much faster, with a lag phase of only 15 days compared to 35 days for the C-9 labeled compound. nih.gov This suggests that the initial enzymatic attack and subsequent carbon partitioning differ depending on the molecular position. nih.gov

Bioavailability and Co-contaminants : The presence of other substances can influence anthracene's availability to microorganisms. For example, the addition of certain nonaqueous-phase liquids (NAPLs) has been found to increase the bioavailability and subsequent mineralization of less water-soluble PAHs. oup.com

Table 1: Mineralization of 14C-Anthracene under Different Soil Conditions

Label Position Soil Condition Incubation Time (days) Mineralization (% of applied 14C) Source
[9-14C]anthracene Native Soil 176 43.8% nih.govnih.gov
[9-14C]anthracene Soil-Compost Mixture 176 67.2% nih.govnih.gov
[1,2,3,4,4a,5a-14C]anthracene Soil-Compost Mixture 159 62.4% nih.gov
[14C]anthracene Soil with Compost 103 23.0% nih.gov

Environmental Transport and Distribution Dynamics of 14c Anthracene

Transport and Mobility in Aquatic and Terrestrial Compartments

The transport and mobility of anthracene (B1667546) in aquatic and terrestrial environments are significantly influenced by its physicochemical properties, particularly its low water solubility and high affinity for organic matter. canada.ca In aquatic systems, anthracene tends to adsorb to suspended particulate matter and bed sediments, which act as the primary reservoirs for PAHs. canada.ca The movement of anthracene is therefore closely linked to sediment transport processes. In groundwater systems, the presence of dissolved natural organic matter (NOM) can influence the mobility of anthracene. nih.gov While NOM can slightly increase the apparent solubility of anthracene, soil organic matter (SOM) generally has a higher partitioning efficiency, leading to the retardation of anthracene transport. nih.gov Studies have shown that even in soils with very low organic carbon content, the transport of higher molecular weight PAHs can be significantly retarded. nih.gov

In terrestrial environments, the mobility of anthracene is generally low. Vertical transport through the soil column is limited, with the majority of applied anthracene remaining in the top few centimeters of soil, even after prolonged periods of leaching with simulated rainwater. Factors influencing the leaching potential include the amount of dissolved organic carbon (DOC) in the soil water, soil type, and the residence time of the contaminant. researchgate.net For instance, while some studies suggest that DOC can enhance the mobility of hydrophobic organic compounds, others indicate that certain fractions of DOC, like humic acids, can enhance retention.

Biodegradation plays a role in the attenuation of anthracene in both soil and aquatic systems. However, the rates of biodegradation can be slow, especially for particle-bound PAHs. researchgate.net For example, in one study, biodegradation was estimated to attenuate only about 0.25% of the PAHs deposited in a tidal basin during a single tidal cycle in the fall. researchgate.net

Table 1: Factors Influencing Anthracene Mobility in Environmental Compartments

FactorInfluence on Mobility in WaterInfluence on Mobility in SoilReferences
Solubility Low solubility limits dissolved phase transport, promoting association with particles.Low solubility contributes to retention in the soil matrix. canada.ca
Sorption to Organic Matter High sorption to suspended solids and sediments acts as a major transport vector and sink.High sorption to soil organic matter significantly retards vertical leaching. canada.canih.gov
Dissolved Organic Carbon (DOC)/Natural Organic Matter (NOM) Can slightly increase apparent solubility but may not outcompete sorption to particulate matter.Can have conflicting roles, with some fractions enhancing mobility and others promoting retention. nih.gov
Particle Size Adsorption to smaller, more easily transported particles can increase dispersal.Influences water flow and retention; finer particles may increase surface area for sorption.
Biodegradation Can lead to removal from the water column, but rates are often slow for sorbed compounds.A significant attenuation process, but can be limited by bioavailability. researchgate.netresearchgate.net

Atmospheric Transport and Deposition Processes for 14C-Labeled Polycyclic Aromatic Hydrocarbons

The atmosphere is a critical medium for the long-range transport of PAHs, including anthracene. canada.capjoes.com Once emitted from sources such as incomplete combustion of organic materials, PAHs exist in the atmosphere in both the gas phase and adsorbed to particulate matter. pjoes.com The partitioning between these two phases is dependent on the compound's molecular weight, temperature, and humidity. pjoes.com Lower molecular weight PAHs like anthracene can have measurable gas-phase concentrations, though they are still significantly lower than what their vapor pressure would suggest due to adsorption. nih.gov

Atmospheric transport can occur over vast distances, with residence times for sub-micrometer particles lasting several days. nih.gov This allows for the deposition of PAHs in remote locations, far from their original sources. nih.gov Deposition occurs through both dry and wet processes. acs.org Dry deposition involves the gravitational settling of particles and the uptake of gaseous compounds, while wet deposition involves scavenging by precipitation. pjoes.comacs.org For PAHs, dry deposition of particle-bound compounds is a major pathway. acs.org Volcanic ash has also been identified as a potential scavenger of atmospheric PAHs, contributing to their deposition. rsc.org

Studies measuring atmospheric deposition have recorded significant fluxes of PAHs in various environments. For example, in the northeast tropical and subtropical Atlantic Ocean, high concentrations of PAHs were observed, decreasing with distance from the coast, indicating transport and subsequent deposition. nih.gov In urban coastal areas, deposition fluxes show seasonal variations, with higher rates in winter due to increased emissions from residential heating. mdpi.com The average atmospheric residence times for gas-phase and aerosol-phase PAHs have been estimated to be around 3.7 and 3.5 days, respectively. nih.gov

Table 2: Atmospheric Deposition Fluxes of Selected PAHs in Different Environments

LocationCompound/GroupDeposition Flux (ng m⁻² day⁻¹)SeasonReference
Bursa, Turkey (Residential) Fluoranthene (B47539)~770 (median)Winter mdpi.com
Pyrene~582 (median)Winter mdpi.com
Benzo[a]pyrene~396 (median)Winter mdpi.com
Coastal Urban, Poland Σ13PAHs229 (mean daily)Annual mdpi.com
5- and 6-ring PAHsHighest in Autumn (55% of total)Autumn mdpi.com
Catania, Italy (during volcanic eruption) Total PAHs~7,290October 2002 rsc.org

Source Apportionment and Pathways Using Compound-Specific Radiocarbon Analysis

Compound-specific radiocarbon analysis (CSRA) has emerged as a powerful tool for distinguishing between different sources of PAHs in the environment. tandfonline.com This technique leverages the fact that carbon from fossil fuels is "dead" (devoid of ¹⁴C), while carbon from biomass burning is "modern" (contains contemporary levels of ¹⁴C). nih.gov By measuring the ¹⁴C content of individual PAH compounds, it is possible to quantify the relative contributions of these two major sources. tandfonline.comnih.gov

CSRA has been applied to various environmental samples, including atmospheric aerosols and sediments, to apportion PAH sources. For instance, a study in a northern Swedish town during winter found that biomass burning contributed 71-87% of the individual PAHs analyzed. copernicus.orgcopernicus.org In contrast, studies in southern European background sites indicated that fossil fuel combustion was the dominant source, contributing around 90% of the total PAH burden, while biomass burning contributed about 10%. nih.govresearchgate.net In Stockholm, on average, 17 ± 9% of PAHs in sediments were derived from biomass combustion. acs.org

In North Birmingham, Alabama, PAHs in ambient fine particulate matter were found to be 92-97% from fossil fuel combustion. nih.govacs.org Interestingly, this study also noted that biomass burning contributed more to heavier PAHs (6-8%) than to lighter ones (3%). nih.govacs.org A study in Central European soils suggested that coal combustion was the predominant source of PAHs (75 ± 6%), followed by liquid fossil fuels (16 ± 3%) and biomass burning (9 ± 3%). acs.org

Table 3: Contribution of Fossil Fuel vs. Biomass Burning to PAHs based on Radiocarbon Analysis

LocationSample TypeFossil Fuel Contribution (%)Biomass Burning Contribution (%)References
Lycksele, Sweden Atmospheric Aerosols13 - 2971 - 87 copernicus.orgcopernicus.org
Southern Europe (Greece, Croatia) Atmospheric Aerosols~90~10 nih.govresearchgate.net
Central Sweden Atmospheric Aerosols~50~50 nih.gov
Stockholm, Sweden Sediments83 ± 917 ± 9 acs.org
North Birmingham, USA Atmospheric PM₂.₅92 - 973 - 8 nih.govacs.org
Central Europe Forest Soils91 ± 4 (Coal + Liquid Fossil)9 ± 3 acs.org

Tracing Land-Sea Transport and Burial of 14C-PAHs in Sedimentary Systems

The ¹⁴C signature of PAHs in sediments provides valuable insights into the transport and burial of these contaminants from terrestrial sources to marine environments. nsf.gov Dated sediment cores can reconstruct the history of PAH contamination and reflect changes in sources over time. usgs.govnih.gov For example, sedimentary records in San Francisco Bay show an increase in anthropogenic PAH inputs since the early 20th century, with a gradual shift from wood to fossil fuel combustion as the primary source. usgs.gov

A study in the Jiulong River Estuary and the adjacent Western Taiwan Strait used CSRA to trace the land-sea transport of PAHs. nsf.gov The results showed that in the estuary, 67-73% of fluoranthene and pyrene, and 76-80% of five- and six-ring PAHs originated from fossil fuels. nsf.gov These contributions were even higher in the adjacent strait, at 74-79% and 84-87%, respectively. nsf.gov This indicates the transport and deposition of fossil-fuel-derived PAHs from the land to the coastal sea. The study also used the ¹⁴C signature of perylene, a specific PAH, to quantitatively model its transport from the river basin to the coastal system. nsf.gov

Sedimentary records from various locations worldwide show a general trend of increasing PAH concentrations from the industrial revolution onwards, with peaks often corresponding to periods of intense industrial activity or specific events. usgs.govnih.govnih.gov These records serve as archives of anthropogenic impact and can be correlated with socioeconomic development and changes in energy consumption. nih.govnih.gov The analysis of ¹⁴C in these sedimentary PAHs helps to refine the understanding of the sources and fate of these compounds in the global carbon cycle.

Uptake, Translocation, and Bioconcentration of 14c Anthracene in Environmental Organisms and Model Systems

Microbial Uptake and Intracellular Distribution Kinetics of 14C-Anthracene

Microorganisms play a pivotal role in the degradation of PAHs in the environment. The uptake and subsequent intracellular distribution of these compounds are the initial steps in their metabolic breakdown.

Studies on the microbial degradation of 14C-Anthracene in soil have revealed that the position of the radiolabel affects the rate of metabolism. For instance, [1,2,3,4,4a,5a-14C]anthracene was found to be metabolized more rapidly by soil-compost mixtures compared to [9-14C]anthracene. nih.govasm.org This difference in metabolic rate also influences the formation of bound residues, with the former showing higher levels of residue formation. nih.govasm.org The process of residue formation occurs in two phases: an initial sequestration of the parent compound in the soil, followed by the incorporation of its metabolites into humic substances after microbial degradation. nih.govasm.orgresearchgate.net

The addition of compost to soil has been shown to stimulate the degradation of 14C-Anthracene. In one study, the presence of compost led to the mineralization of 23% of the labeled anthracene (B1667546) to 14CO2 and the irreversible binding of 42% to the soil matrix. nih.gov In contrast, over 88% of the original anthracene was recoverable from unsupplemented soil. nih.gov This suggests that compost enhances both mineralization and the formation of bound residues, a process known as humification. nih.gov

The hydrophobicity of a bacterial cell's membrane can also influence the uptake of anthracene. For example, bacterial cells enriched with hexadecane, a hydrocarbon, showed a higher uptake of 14C-anthracene compared to glucose-enriched cells, indicating that changes in membrane hydrophobicity affect uptake. bioline.org.br

Microcosm studies using bilge oil contaminated seawater have demonstrated the presence of indigenous microorganisms capable of degrading anthracene. bioline.org.br These studies showed a biotic loss of 55% of anthracene over three weeks, highlighting the natural attenuation potential of microbial communities in contaminated marine environments. bioline.org.br

Table 1: Microbial Degradation of 14C-Anthracene in Soil

Experimental Condition Labeled Position of 14C Mineralization (% of initial) Bound Residue Formation (% of initial) Reference
Native Soil [9-14C]anthracene 43.8 45.4 asm.org
Soil-Compost Mixture [9-14C]anthracene 67.2 20.7 asm.org
Soil-Compost Mixture [1,2,3,4,4a,5a-14C]anthracene More rapid metabolism 28.5 asm.org
Soil with Compost (20%) Not specified 23 42 nih.gov

Plant Uptake (Root and Foliar) and Translocation of 14C-Anthracene

Plants can absorb organic pollutants like anthracene from the soil through their roots and from the atmosphere through their leaves. researchgate.netresearchgate.netreseau-agriville.com The subsequent movement of these compounds within the plant is known as translocation.

Soybean plants have been shown to assimilate 14C-anthracene from both solution culture and soil, translocating it to the stems and leaves. researchgate.netresearchgate.netresearchgate.net When exposed to an atmosphere containing 14C-anthracene, soybeans can also assimilate it through their leaves and translocate it to the stems and roots. researchgate.netresearchgate.netresearchgate.net The rate of anthracene uptake from a solution culture is correlated with its concentration in the solution. researchgate.netresearchgate.netresearchgate.net

The uptake of PAHs by plants is influenced by the compound's physical and chemical properties, such as its octanol-water partition coefficient (Kow). Moderately hydrophobic compounds are generally taken up most readily. acs.org Tea plants, for instance, have demonstrated a strong ability to accumulate PAHs from their surrounding environment, with uptake and translocation being closely related to the physicochemical properties of the PAHs. acs.org

Foliar uptake is a significant pathway for PAH accumulation in plants like winter wheat, largely dependent on atmospheric PAH levels. researchgate.net The waxy cuticle of leaves acts as a primary barrier and a site of accumulation for airborne PAHs. researchgate.netslu.se Studies have shown that PAH concentrations in the cuticular waxes of winter wheat are significantly higher than in the leaves and roots. researchgate.net

Patterns of 14C-Anthracene Distribution within Plant Tissues

Once taken up, 14C-Anthracene and its metabolites are distributed throughout the plant's tissues. In soybean plants, after uptake from either soil or solution, 14C activity is found in the roots, stems, and leaves. researchgate.netresearchgate.netresearchgate.net

In tea seedlings grown in a hydroponic solution containing anthracene, the concentration of anthracene was significantly higher in the roots than in the aboveground parts at the end of the exposure period. nih.gov This indicates that anthracene tends to be adsorbed by the roots and accumulate there. nih.gov The translocation factors for anthracene and its primary metabolites from the roots to the stems were consistently low, demonstrating poor movement to the aboveground parts of the plant. nih.gov

Similarly, in bean plants, while both anthracene and benz(a)anthracene (B33201) were translocated, a significant portion of the extractable 14C-compounds found in the stems and leaves were water-soluble metabolites produced in the roots. osti.gov

Table 2: Distribution of 14C-Anthracene in Soybean Plants

Exposure Route Plant Part with 14C Activity Reference
Soil/Solution Culture Roots, Stems, Leaves researchgate.netresearchgate.netresearchgate.net

Evidence of Biotransformation of 14C-Anthracene within Plant Systems

Plants are not passive accumulators of organic compounds; they possess metabolic pathways to transform them. The measurement of 14CO2 efflux from soil-grown soybean plants and thin-layer chromatography of extracts from plants grown in solution culture have demonstrated that soybean plants can catabolize anthracene. researchgate.netresearchgate.net

In tea seedlings, several biotransformation pathways for anthracene have been proposed. nih.gov One major pathway involves the oxidation of anthracene at the 9th and 10th positions to form 9,10-anthraquinone (AQ) and anthrone. nih.gov Another suggested pathway is the ring fission of anthracene to form naphthalene (B1677914) via methylanthracene. nih.gov The concentrations of the primary metabolites, AQ and anthrone, were found to be markedly higher in the roots than in the stems throughout the exposure period. nih.gov

Bean plants have also shown the ability to transform anthracene. osti.gov It was observed that anthracene was more readily transformed than benz(a)anthracene, with a large percentage of the 14C compounds in the stems and leaves being water-soluble metabolites. osti.gov

Table 3: Biotransformation Products of Anthracene in Plants

Plant Species Primary Metabolites Location of Highest Metabolite Concentration Reference
Tea (Camellia sinensis) 9,10-anthraquinone, Anthrone, Naphthalene Roots nih.gov
Soybean (Glycine max) Catabolized to 14CO2 and other metabolites Not specified researchgate.netresearchgate.net

Research Methodological Frameworks and Experimental Design Considerations for 14c Anthracene Studies

Design of Controlled Microcosm and Bioreactor Experiments for Environmental Fate Studies

Controlled laboratory systems, such as microcosms and bioreactors, are fundamental for investigating the environmental fate of chemical substances like anthracene (B1667546). regulations.gov These systems allow for the study of processes like biodegradation under replicable and manageable conditions, simulating natural ecosystems while controlling key environmental variables such as temperature, light, and nutrient levels. regulations.govcore.ac.uk

Microcosms are defined as intact, minimally disturbed portions of an ecosystem brought into the laboratory. regulations.gov They can be designed to simulate various environments:

Aquatic Microcosms: These systems typically consist of three phases (gas, liquid, sediment) and are used to study the fate of PAHs in freshwater or marine environments. core.ac.uk Experiments in aquatic microcosms have traced the rapid removal of benz(a)anthracene (B33201) from the water column, with sorption to sediment being a primary mechanism. core.ac.uk

Soil and Sediment/Water Microcosms: These are used to evaluate biodegradation by natural microbial communities. regulations.gov They contain sediment and water collected from specific sites, maintaining the integrity of the native ecosystem. regulations.gov Studies using these microcosms have examined the mineralization of PAHs in response to changing conditions like water table fluctuations, finding that lowering the water table can significantly increase mineralization rates for compounds like anthracene. dss.go.th

Bioreactors are employed for more controlled degradation experiments, often on a larger scale than microcosms. nih.govnih.gov Common designs include:

Soil Bioreactors: These can be continuously aerated systems used for mass balance experiments. For instance, experiments have been conducted using 2 kg of soil in 3-liter bioreactors to trace the microbial degradation of [¹⁴C]anthracene, measuring ¹⁴CO₂ evolution and volatile metabolites. nih.gov

Slurry-Phase Bioreactors: In these systems, contaminated soil is treated as a slurry (e.g., 10% w/v) in a buffered solution, which can be operated in a semi-continuous "draw-and-fill" mode. nih.gov

Trickle Flow Column Bioreactors: These involve packing a column with a solid support (like pumice granules) inoculated with specific microorganisms. niof-eg.com Contaminated water is then recycled through the column, allowing for the degradation of compounds like anthracene. niof-eg.comresearchgate.net

The design of these experiments involves careful consideration of several parameters, including the initial concentration of the contaminant, the ratio of soil to amendments like compost, water content, aeration, and incubation period, which can extend for many months to track slow degradation processes. nih.govnih.gov

Interactive Table: Parameters in ¹⁴C-Anthracene Microcosm and Bioreactor Studies

Parameter Soil Bioreactor Study nih.gov Aquatic Microcosm Study core.ac.uk Slurry-Phase Bioreactor Study nih.gov Trickle Flow Bioreactor niof-eg.com
System Type Soil Bioreactor Three-Phase Microcosm Slurry-Phase Bioreactor Trickle Flow Column
Matrix Soil, Soil-Compost Mix Water, Sediment 10% Soil Slurry Seawater, Wastewater
¹⁴C Compound [9-¹⁴C]anthracene, [1,2,3,4,4a,5a-¹⁴C]anthracene Benz(a)anthracene [1,2,3,4,4a,9a-¹⁴C]anthracene Anthracene (unlabeled)
Contaminant Conc. 100 mg/kg Not specified 625 µg 100-300 µg/L
Key Variable Compost addition Light/dark regions Nutrient levels Flow rate
Incubation Period 176 days 60 days 5 days 48-120 hours
Primary Measurement ¹⁴CO₂, Bound Residues Compound distribution ¹⁴CO₂ Mineralization Anthracene concentration

Carbon Mass Balance Approaches in ¹⁴C-Tracing Studies

A critical advantage of using ¹⁴C-labeled compounds is the ability to perform a thorough carbon mass balance. regulations.govbattelle.org This approach involves quantitatively tracking the distribution of the ¹⁴C isotope throughout all compartments of the experimental system, ensuring a complete accounting of the parent compound and its transformation products. regulations.govbattelle.org A mass balance is essential for understanding the ultimate fate of the chemical, distinguishing between complete degradation (mineralization), transformation into other compounds, and sequestration into the environmental matrix. nih.gov

The key fractions quantified in a typical ¹⁴C-anthracene mass balance study in soil include:

Mineralization (¹⁴CO₂): The ultimate degradation product, carbon dioxide, is trapped in an alkaline solution (e.g., NaOH) and quantified by liquid scintillation counting. This represents the portion of the carbon from the anthracene molecule that has been fully metabolized by microorganisms for energy. nih.govacs.org

Extractable Residues: This fraction includes the remaining parent ¹⁴C-anthracene and any soluble metabolites. It is recovered by solvent extraction and analyzed to determine the extent of primary biodegradation. nih.gov

Non-Extractable Residues (NER) or Bound Residues: This is the radioactivity that cannot be removed from the soil or sediment matrix with solvents. nih.govresearchgate.net It represents either the parent compound sequestered within soil pores or, more significantly, metabolites that have been incorporated into the natural organic matter, such as humic substances. nih.govnih.gov

Volatile Organic Metabolites: In some designs, volatile compounds other than ¹⁴CO₂ are captured, for example, with ethylene (B1197577) glycol monomethyl ether. nih.gov

Achieving a closed mass balance, where the sum of all fractions is close to 100% of the initially applied radioactivity, validates the experimental methodology and provides a comprehensive picture of the contaminant's fate. battelle.org For example, in a study on the degradation of [9-¹⁴C]anthracene in a soil-compost mixture over 176 days, a complete mass balance was achieved, revealing the partitioning of the carbon. nih.gov

Interactive Table: Example Carbon Mass Balance for [9-¹⁴C]Anthracene Degradation in a Soil-Compost Mixture (176 Days) nih.gov

Fraction Percentage of Initial Radioactivity (%) Description
Mineralized to ¹⁴CO₂ 67.2% The portion of anthracene completely degraded to carbon dioxide by microbial activity.
Non-Extractable (Bound) Residues 20.7% Metabolites and parent compound irreversibly bound to the soil organic matter.
Extractable Residues 3.9% Remaining parent anthracene and soluble metabolites extractable from the soil.
Total Recovered 91.8% Sum of the quantified fractions, indicating a high degree of recovery in the experiment.

Comparative Studies Utilizing Differentially Labeled ¹⁴C-Anthracene

The position of the ¹⁴C label within the anthracene molecule is a critical factor that can significantly influence experimental results, particularly the measured rates of mineralization and residue formation. nih.govnih.gov Comparative studies using anthracene labeled at different positions provide deeper insights into the mechanisms of microbial degradation. The most common comparison is between anthracene labeled on the central ring, [9-¹⁴C]anthracene, and anthracene labeled on an outer ring, such as ANTHRACENE-(1,2,3,4,4A,9A-¹⁴C) or the similar [1,2,3,4,4a,5a-¹⁴C]anthracene. nih.govnih.govnih.gov

Microbial degradation of PAHs often proceeds via the oxidation of an outer ring. Therefore, if the label is on an outer ring, its cleavage can lead to the formation of labeled metabolites that are readily incorporated into soil organic matter (humic substances), resulting in higher levels of bound residues. nih.govnih.gov Conversely, the central ring is often processed later in the degradation pathway.

A key study directly compared the fate of [9-¹⁴C]anthracene and [1,2,3,4,4a,5a-¹⁴C]anthracene in a soil-compost mixture. The findings revealed distinct differences in carbon partitioning:

Metabolism Rate: The outer-ring labeled anthracene ([1,2,3,4,4a,5a-¹⁴C]anthracene) was metabolized more rapidly. nih.govnih.gov

Mineralization: The total mineralization to ¹⁴CO₂ was slightly higher for [9-¹⁴C]anthracene (67.2%) compared to the outer-ring labeled compound (62.4%). nih.gov

Residue Formation: The formation of non-extractable bound residues was significantly higher with the outer-ring labeled anthracene (28.5%) than with the central-ring labeled one (20.7%). nih.govnih.gov

These results indicate that the position of the radiolabel is a crucial experimental design parameter. nih.govnih.gov The choice of label position should be aligned with the specific research question, whether it is to trace the initial ring-cleavage events or the complete mineralization of the core structure.

Interactive Table: Comparison of Fate Between Differentially Labeled ¹⁴C-Anthracenes in a Soil-Compost Mixture (176 Days) nih.govnih.gov

Isotope Position Mineralization to ¹⁴CO₂ (%) Bound Residue Formation (%) Key Finding
[9-¹⁴C]Anthracene (Central Ring) 67.2% 20.7% Higher proportion of the molecule is completely degraded to CO₂.
[1,2,3,4,4a,5a-¹⁴C]Anthracene (Outer Ring) 62.4% 28.5% Metabolized faster, with a greater proportion of labeled carbon incorporated into soil residues.

Emerging Research Frontiers and Future Directions in 14c Anthracene Research

Further Elucidation of Undescribed Metabolic Pathways and Novel Metabolites

The microbial degradation of anthracene (B1667546) is a complex process involving a variety of enzymes and metabolic routes. While the initial steps of aerobic degradation in many bacteria are well-documented, research using ¹⁴C-anthracene continues to reveal previously undescribed pathways and novel metabolites, particularly in diverse microbial species and under varying environmental conditions.

Early research identified key metabolites such as cis-1,2-dihydroxy-1,2-dihydroanthracene, which is a common intermediate in the degradation pathway of many PAHs. However, more recent studies have expanded this metabolic map. For instance, investigations into the metabolism of anthracene by Mycobacterium sp. have identified metabolites like 6,7-benzocoumarin (B1240925), 1-methoxy-2-hydroxyanthracene, and 9,10-anthraquinone. A novel ring-fission product, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, has also been isolated, indicating a previously uncharacterized cleavage mechanism. d-nb.info

The discovery of a dual pathway for anthracene degradation in Rhodococcus sp. highlights the metabolic versatility of this bacterial genus. One pathway leads to the formation of 6,7-benzocoumarin, similar to what is observed in Gram-negative bacteria. The other pathway involves an ortho-cleavage of 1,2-dihydroxyanthracene, yielding 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. oup.com This finding suggests that the metabolic fate of anthracene can be highly dependent on the specific microbial populations present in a given environment.

Future research in this area will likely focus on:

Exploring diverse microbial consortia: Investigating the metabolic capabilities of microbial communities from unique and extreme environments.

Anaerobic degradation pathways: While less studied, anaerobic degradation is a critical process in anoxic sediments and aquifers. The use of ¹⁴C-anthracene can help to trace the slow and complex transformations that occur in the absence of oxygen.

Fungal metabolism: White-rot fungi, with their non-specific extracellular enzymes, are known to degrade a wide range of pollutants, including PAHs. Further studies using ¹⁴C-anthracene are needed to fully characterize the metabolites and pathways involved in fungal degradation.

Table 1: Novel Metabolites of Anthracene Identified Through ¹⁴C-Tracer Studies

Metabolite Discovering Organism/System Significance Reference(s)
6,7-Benzocoumarin Mycobacterium sp., Rhodococcus sp. Indicates a specific meta-cleavage pathway. d-nb.info, oup.com
1-Methoxy-2-hydroxyanthracene Mycobacterium sp. A novel methylated derivative, potentially a dead-end metabolite. d-nb.info
9,10-Anthraquinone Mycobacterium sp. A product of oxidation at the central ring. d-nb.info, science.gov
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acid Mycobacterium sp., Rhodococcus sp. A novel ring-fission product from an ortho-cleavage pathway. d-nb.info, oup.com
cis-1,2-Dihydroxy-1,2-dihydroanthracene Mycobacterium sp. A key initial intermediate in aerobic degradation. d-nb.info

Long-Term Fate and Bioavailability Assessment of ¹⁴C-Bound Residues

A significant portion of ¹⁴C-anthracene introduced into soil and sediment environments becomes incorporated into non-extractable, or "bound," residues. nih.govresearchgate.netasm.org Understanding the long-term fate and bioavailability of these bound residues is crucial for accurately assessing the environmental risks associated with PAH contamination.

Studies using ¹⁴C-anthracene have shown that the formation of bound residues is a two-phase process. nih.govresearchgate.netasm.org Initially, the parent anthracene molecule may become physically sequestered within the soil matrix. Subsequently, microbial degradation leads to the formation of reactive metabolites that can be incorporated into humic substances through covalent bonding, a process termed biogenic residue formation. nih.govresearchgate.netasm.org These residues are primarily found in the humic acid and humin fractions of soil organic matter. nih.gov

The position of the ¹⁴C label on the anthracene molecule has been shown to be a critical factor in both mineralization and residue formation. nih.govresearchgate.netasm.org For example, [¹⁴C]anthracene labeled at positions 1,2,3,4,4a,5a was metabolized more rapidly and resulted in higher levels of bound residues compared to [9-¹⁴C]anthracene. nih.govresearchgate.netasm.org

A key question for future research is the long-term stability and potential remobilization of these bound residues. While often considered to be of low bioavailability, changes in environmental conditions, such as shifts in microbial populations or soil chemistry, could potentially lead to the release of the parent compound or its metabolites. Long-term studies are needed to assess the bioavailability of these aged residues to soil organisms and their potential for uptake into the food chain.

Table 2: Fate of [¹⁴C]Anthracene in Soil Over Time

Study Parameter Soil Condition Time Period Mineralization (% of initial ¹⁴C) Bound Residues (% of initial ¹⁴C) Reference(s)
[9-¹⁴C]Anthracene Native Soil 176 days 43.8% 45.4% nih.gov, researchgate.net, asm.org, niof-eg.com
[9-¹⁴C]Anthracene Soil-Compost Mixture 176 days 67.2% 20.7% nih.gov, researchgate.net, asm.org
[1,2,3,4,4a,5a-¹⁴C]Anthracene Soil-Compost Mixture 159 days Not specified 28.5% nih.gov, researchgate.net, asm.org
[¹⁴C]Anthracene Soil-water suspension (aerobic) 14 days 1.3% Not specified science.gov
[¹⁴C]Anthracene Soil-water suspension (anaerobic) 14 days 1.8% Not specified science.gov

Refinement and Validation of Environmental Transport and Fate Models with ¹⁴C-Tracing Data

Environmental models are essential tools for predicting the transport, distribution, and ultimate fate of contaminants like anthracene. However, the accuracy of these models is highly dependent on the quality of the input data and the validation of their underlying assumptions. ¹⁴C-tracer studies provide invaluable data for the development, calibration, and validation of these models.

By tracing the movement of ¹⁴C-anthracene through different environmental compartments—such as air, water, soil, and biota—researchers can obtain precise measurements of key processes like volatilization, sorption, degradation, and bioaccumulation. epa.govcanada.caepa.gov For example, studies have used ¹⁴C-anthracene to determine its half-life in various environmental media, providing critical parameters for fate models. epa.gov

The use of ¹⁴C-labeled compounds in controlled laboratory and field microcosm studies allows for the isolation and quantification of specific transport and transformation pathways. epa.gov This information is essential for refining the algorithms used in environmental models to better reflect real-world conditions. For instance, data from ¹⁴C-anthracene experiments can be used to validate models that predict the partitioning of PAHs between the dissolved phase and particulate matter in aquatic systems.

Future efforts in this area should focus on integrating ¹⁴C-tracing data into more complex, multi-compartment models that can simulate the long-range transport and fate of PAHs on a regional or even global scale. Furthermore, combining ¹⁴C-tracer studies with other advanced analytical techniques, such as compound-specific isotope analysis (CSIA), can provide a more nuanced understanding of the sources and transformation processes of PAHs in the environment, leading to more robust and predictive environmental models. ucl.ac.uk

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling ANTHRACENE-(1,2,3,4,4A,9A-14C) in laboratory settings?

  • Methodological Answer : Use a Class I, Type B biological safety hood for mixing or handling to minimize aerosolization . Employ vacuum or wet methods (e.g., HEPA-filtered vacuums) for cleanup to avoid dry sweeping, which can disperse particulate matter . Personal protective equipment (PPE) must include chemically resistant gloves, lab coats, and eye protection, per OSHA 29 CFR 1910.132 . Regular decontamination of workspaces and immediate showering after skin contact are mandatory to mitigate exposure risks .

Q. How can researchers detect and quantify ANTHRACENE-(1,2,3,4,4A,9A-14C) in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for detection, with parameters calibrated using retention times and mass spectra from reference standards (e.g., peak area quantification for 1H-cyclopropa[e]pyrene derivatives as analogs) . For airborne monitoring, OSHA recommends sampling at 2 L/min for 240 minutes using OSHA PV2126 or NIOSH 5515 protocols, followed by HPLC/UV-Vis analysis .

Q. What are the primary physicochemical properties influencing experimental design with ANTHRACENE-(1,2,3,4,4A,9A-14C)?

  • Methodological Answer : Key properties include its melting point (315–318°F), boiling point (815°F), and molecular weight (228.29 g/mol), which dictate solubility and reaction conditions . Thermodynamic data (e.g., ΔfH°gas = 142.3 kJ/mol) from NIST sources should guide stability assessments in gas-phase studies. Fluorescence properties (green emission) enable tracking in photochemical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for ANTHRACENE-(1,2,3,4,4A,9A-14C) under varying environmental conditions?

  • Methodological Answer : Apply mixed-methods frameworks to integrate quantitative kinetic models (e.g., Arrhenius plots using ΔrH° and ΔrS° from NIST ) with qualitative observations (e.g., GC-MS fragmentation patterns ). Meta-analyses of rate constants under controlled humidity/temperature gradients can isolate confounding variables .

Q. What experimental designs are optimal for studying the compound’s interaction with biological macromolecules?

  • Methodological Answer : Use molecular docking simulations to predict binding affinities to targets like DNA adducts, referencing analogs such as 1H-cyclopropa[e]pyrene dihydro derivatives . Validate via fluorescence quenching assays, correlating Stern-Volmer constants with thermodynamic parameters (e.g., ΔG° from ).

Q. How do isotopic labeling patterns (14C) affect metabolic pathway tracing in vivo?

  • Methodological Answer : Design pulse-chase experiments using 14C-labeled anthracene to track metabolites via scintillation counting. Compare incorporation rates in hepatic microsomes vs. control systems, adjusting for isotopic dilution effects. Cross-validate with high-resolution LC-MS/MS to confirm positional specificity of labeled intermediates .

Q. What strategies mitigate matrix interference when analyzing ANTHRACENE-(1,2,3,4,4A,9A-14C) in complex mixtures (e.g., environmental samples)?

  • Methodological Answer : Implement matrix-matched calibration curves using spiked samples to account for suppression/enhancement effects. Combine solid-phase extraction (C18 cartridges) with post-column derivatization (e.g., fluorescence enhancers) to improve selectivity . For unresolved peaks, apply principal component analysis (PCA) to GC-MS datasets to isolate compound-specific variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.